molecular formula C22H22FN3O3 B2359378 {4-[(2,4-Dimethoxyphenyl)amino]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone CAS No. 1351777-71-3

{4-[(2,4-Dimethoxyphenyl)amino]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone

Cat. No. B2359378
CAS RN: 1351777-71-3
M. Wt: 395.434
InChI Key: ADQKRPCIACFZBX-UHFFFAOYSA-N
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Description

{4-[(2,4-Dimethoxyphenyl)amino]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone, commonly known as DFPQM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. DFPQM is a quinoline-based small molecule that exhibits promising biological activity, making it a potential candidate for drug development.

Mechanism of Action

DFPQM exerts its biological activity through the inhibition of specific enzymes and signaling pathways. In cancer cells, DFPQM inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease, DFPQM prevents the aggregation of amyloid-beta peptides, which are known to contribute to the formation of amyloid plaques. In Parkinson's disease, DFPQM protects neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
DFPQM has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the prevention of amyloid-beta aggregation, and the protection of neurons from oxidative stress. Additionally, DFPQM has been shown to have low toxicity, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFPQM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, DFPQM has low toxicity, making it a safer option for in vitro and in vivo studies. However, one limitation of using DFPQM is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on DFPQM, including the development of more potent analogs, the investigation of its potential applications in other diseases, and the optimization of its synthesis and production. Additionally, further studies on the mechanism of action of DFPQM may provide insights into its potential therapeutic targets and applications.

Synthesis Methods

DFPQM can be synthesized through a multistep process involving the reaction of 2,4-dimethoxyaniline with 2-chloro-6-fluoroquinoline, followed by the addition of pyrrolidine and a final deprotection step. The synthesis of DFPQM has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

DFPQM has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFPQM has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, DFPQM has been investigated for its ability to prevent the formation of amyloid plaques in Alzheimer's disease and to protect neurons from oxidative stress in Parkinson's disease.

properties

IUPAC Name

[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-15-6-8-19(20(12-15)29-2)25-21-16-11-14(23)5-7-18(16)24-13-17(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQKRPCIACFZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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